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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Benzyloxy)-5-ethylbenzoic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Benzyloxy)-5-ethylbenzoic acid is a derivative of benzoic acid, a structural motif frequently encountered in molecules of pharmaceutical int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-5-ethylbenzoic acid is a derivative of benzoic acid, a structural motif frequently encountered in molecules of pharmaceutical interest. The incorporation of a benzyloxy group at the 2-position and an ethyl group at the 5-position of the benzoic acid scaffold can significantly influence its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 2-(Benzyloxy)-5-ethylbenzoic acid, including its molecular characteristics, a detailed synthetic protocol, expected analytical data, and a discussion of its potential applications in drug discovery and development, drawing upon the established knowledge of related benzoic acid derivatives.

Core Physicochemical Properties

While specific experimental data for 2-(Benzyloxy)-5-ethylbenzoic acid is not extensively available in the public domain, its fundamental properties can be established, and others can be estimated based on the analysis of structurally related compounds.

PropertyValue/InformationSource/Basis
Molecular Weight 256.3 g/mol [1][2][3][4]
CAS Number 2764733-67-5[1][2][3][4]
Molecular Formula C₁₆H₁₆O₃[1]
Physical Form Solid[2]
Melting Point Estimated to be in the range of 70-80 °C.Based on the melting point of the related compound 2-(Benzyloxy)benzoic acid (73-77 °C). The ethyl group may slightly alter this value.
Boiling Point Not experimentally determined. Expected to be high due to the molecular weight and polar functional groups.
Solubility Expected to have low solubility in water but good solubility in organic solvents such as ethanol, acetone, and diethyl ether.Aromatic carboxylic acids are generally soluble in less polar organic solvents[5][6].
pKa Estimated to be around 3.8-4.0.The pKa of benzoic acid is 4.2. The electron-donating nature of the ethyl group at the para position to the carboxyl group would slightly decrease the acidity (increase the pKa), while the ortho benzyloxy group might have a more complex effect. For comparison, 2-methylbenzoic acid has a pKa of approximately 3.91[7].

Synthesis of 2-(Benzyloxy)-5-ethylbenzoic acid

A robust and widely applicable method for the synthesis of 2-(benzyloxy)benzoic acid derivatives is the Williamson ether synthesis[8]. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. For the synthesis of 2-(Benzyloxy)-5-ethylbenzoic acid, the starting material would be 5-ethylsalicylic acid (2-hydroxy-5-ethylbenzoic acid).

Reaction Scheme

Williamson Ether Synthesis cluster_product Product Reactant1 5-Ethylsalicylic Acid Product 2-(Benzyloxy)-5-ethylbenzoic acid Reactant1->Product 1. K₂CO₃, Acetone Reactant2 Benzyl Bromide Reactant2->Product 2. Reflux Base Potassium Carbonate (K₂CO₃) Solvent Acetone

Caption: Synthetic workflow for 2-(Benzyloxy)-5-ethylbenzoic acid.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for similar compounds[9].

Materials:

  • 5-Ethylsalicylic acid

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-ethylsalicylic acid (1.0 eq) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 20-30 minutes.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1 M HCl, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 2-(Benzyloxy)-5-ethylbenzoic acid.

Analytical Characterization

The structure and purity of the synthesized 2-(Benzyloxy)-5-ethylbenzoic acid can be confirmed by a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzoic acid and benzyl moieties, a singlet for the benzylic methylene (-CH₂-) protons, and signals for the ethyl group (a quartet and a triplet). The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for all 16 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the benzylic methylene carbon, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹[10].

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1680 cm⁻¹[10].

  • C-O stretching bands for the ether linkage and the carboxylic acid, likely in the 1320-1210 cm⁻¹ region[10].

  • C-H stretching bands for the aromatic and aliphatic (methylene and methyl) groups.

  • Characteristic absorptions for the benzyloxy group, including C-H stretching of the methylene group around 2950-2850 cm⁻¹ and C-O ether stretching bands[11].

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the calculated molecular weight of 256.3 g/mol . Fragmentation patterns may include the loss of the benzyl group or the carboxylic acid group.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation & Purity cluster_confirmation Confirmation Synthesis Synthesized Compound NMR NMR (¹H, ¹³C) Synthesis->NMR Structural Information IR FTIR Spectroscopy Synthesis->IR Functional Groups MS Mass Spectrometry Synthesis->MS Molecular Weight HPLC HPLC Synthesis->HPLC Purity Assessment Confirmed Confirmed Structure & Purity NMR->Confirmed IR->Confirmed MS->Confirmed HPLC->Confirmed

Caption: A typical analytical workflow for compound characterization.

Potential Applications in Drug Development

Benzoic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery[12]. The specific substitutions on the 2-(Benzyloxy)-5-ethylbenzoic acid molecule suggest several potential therapeutic applications.

Anti-inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX)[13][14]. The structural similarity of 2-(Benzyloxy)-5-ethylbenzoic acid to known anti-inflammatory agents suggests it could be investigated for similar activities. For instance, some 2-benzoylbenzoic acid derivatives have shown promising anti-inflammatory effects[15].

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties and are used as preservatives[16]. The lipophilicity introduced by the benzyl and ethyl groups in 2-(Benzyloxy)-5-ethylbenzoic acid may enhance its ability to penetrate microbial cell membranes, potentially leading to antimicrobial activity. Benzyl and benzoyl benzoic acid derivatives have been investigated as inhibitors of bacterial RNA polymerase[3].

Anticancer Activity

A growing body of research has demonstrated the anticancer potential of various benzoic acid derivatives[17][18]. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation. The specific substitution pattern of 2-(Benzyloxy)-5-ethylbenzoic acid could be explored for its cytotoxic effects against different cancer cell lines.

Conclusion

2-(Benzyloxy)-5-ethylbenzoic acid is a synthetically accessible derivative of benzoic acid with potential for applications in drug discovery. While experimental data on its specific properties are limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The detailed synthetic protocol and discussion of analytical characterization methods offer a solid foundation for researchers to synthesize and study this compound. Further investigation into its biological activities is warranted to explore its potential as a lead compound for the development of new therapeutic agents.

References

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  • Rupp, M. Predicting the pKa of Small Molecules. [Link]

  • Widya Mandala Surabaya Catholic University Repository. 2-((3-(Chloromethyl) benzoyloxy) benzoic Acid reduces prostaglandinE-2 concentration, NOX2 and NFK Bexpression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. [Link]

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  • PubMed. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. [Link]

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  • CORE. Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry). [Link]

  • ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]

  • Der Pharma Chemica. Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. [Link]

  • ResearchGate. Antimicrobial activity of phenol and benzoic acid derivatives. [Link]

  • Evergreensino Chemical Co., Ltd. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

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Exploratory

An In-depth Technical Guide to 5-ethyl-2-(phenylmethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-ethyl-2-(phenylmethoxy)benzoic acid, a derivative of benzoic acid, represents a class of organic compounds with significant potential in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethyl-2-(phenylmethoxy)benzoic acid, a derivative of benzoic acid, represents a class of organic compounds with significant potential in medicinal chemistry and materials science. The benzoic acid scaffold is a privileged structure in drug discovery, known for its diverse biological activities. The introduction of an ethyl group at the 5-position and a benzyloxy group at the 2-position of the benzene ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and steric hindrance, thereby modulating its biological activity and potential therapeutic applications.

This technical guide provides a comprehensive overview of the available chemical data for 5-ethyl-2-(phenylmethoxy)benzoic acid, a proposed synthetic pathway, expected analytical characterization, and a discussion of its potential applications in the context of drug development. Due to the limited availability of specific experimental data for this particular compound in the public domain, this guide leverages established chemical principles and data from analogous structures to provide a robust and informative resource.

Core Chemical Data

A solid understanding of the fundamental chemical properties of a compound is the cornerstone of any research and development endeavor. This section summarizes the key identifiers and basic physicochemical data for 5-ethyl-2-(phenylmethoxy)benzoic acid.

PropertyValueSource
IUPAC Name 5-ethyl-2-(phenylmethoxy)benzoic acidN/A
CAS Number 2764733-67-5[1]
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.3 g/mol [1]
Physical Form SolidN/A

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves the O-alkylation of 5-ethyl-2-hydroxybenzoic acid with benzyl bromide in the presence of a suitable base.

Synthesis_of_5-ethyl-2-(phenylmethoxy)benzoic_acid reactant1 5-ethyl-2-hydroxybenzoic acid reaction Williamson Ether Synthesis reactant1->reaction reactant2 Benzyl bromide reactant2->reaction reagent Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent->reaction product 5-ethyl-2-(phenylmethoxy)benzoic acid purification Purification (Recrystallization or Chromatography) product->purification reaction->product

Caption: Proposed synthetic workflow for 5-ethyl-2-(phenylmethoxy)benzoic acid.

Experimental Protocol (Illustrative)

This protocol is a general guideline based on the Williamson ether synthesis for analogous compounds and should be optimized for specific laboratory conditions.[1][2][3][4][5]

Materials:

  • 5-ethyl-2-hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-ethyl-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Alkylation: Slowly add benzyl bromide (1.1-1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 5-ethyl-2-(phenylmethoxy)benzoic acid.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for 5-ethyl-2-(phenylmethoxy)benzoic acid based on its molecular structure and data from similar compounds.[6][7][8][9][10][11][12][13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the ethyl group protons, and the carboxylic acid proton. The aromatic protons on the benzoic acid ring will likely appear as a set of coupled multiplets. The five protons of the phenyl group on the benzyloxy moiety will also appear in the aromatic region. The benzylic protons should be a singlet, and the ethyl group will show a characteristic quartet and triplet. The carboxylic acid proton will be a broad singlet, the chemical shift of which can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with variations in their chemical shifts due to the different substituents. The benzylic carbon and the carbons of the ethyl group will be found in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.[10][13]

  • A strong C=O stretching band for the carboxylic acid carbonyl group, expected around 1700-1680 cm⁻¹.[10][12]

  • C-O stretching bands for the ether linkage and the carboxylic acid.[10]

  • Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 256.3 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group and cleavage of the benzylic ether bond.[16][17][18][19]

Potential Applications in Drug Development

The benzoic acid scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[20][21][22][23][24][25][26][27][28] The specific substitutions on 5-ethyl-2-(phenylmethoxy)benzoic acid suggest several avenues for its potential application in drug development.

Rationale for Biological Activity
  • Enzyme Inhibition: The benzoic acid moiety can act as a pharmacophore, interacting with the active sites of various enzymes. The lipophilic benzyloxy group and the ethyl group can enhance binding to hydrophobic pockets within target proteins.[20][21][23][29]

  • Modulation of Physicochemical Properties: The benzyloxy and ethyl groups increase the lipophilicity of the molecule compared to simpler benzoic acids. This can improve membrane permeability and cellular uptake, which are crucial for drug efficacy.

  • Scaffold for Further Derivatization: The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of related compounds to explore structure-activity relationships (SAR).

Potential Therapeutic Areas
  • Anti-inflammatory Agents: Many benzoic acid derivatives exhibit anti-inflammatory properties.

  • Anticancer Agents: The benzoic acid scaffold has been explored for the development of novel anticancer drugs.[24][25][26][27]

  • Inhibitors of Neurological Targets: Some benzoic acid derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases.[29]

Safety and Handling

Specific safety data for 5-ethyl-2-(phenylmethoxy)benzoic acid is not available. Therefore, it should be handled with the same precautions as other novel chemical entities and related benzoic acid derivatives.[30][31][32][33][34]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

5-ethyl-2-(phenylmethoxy)benzoic acid is a compound of interest with potential applications in drug discovery and development. While specific experimental data is limited, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on reliable and well-understood chemical transformations. The expected analytical data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. The discussion on potential applications highlights the promise of this molecule as a scaffold for developing new therapeutic agents. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of 5-ethyl-2-(phenylmethoxy)benzoic acid and to explore its full potential in various scientific disciplines.

References

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  • OperaChem. (2024, January 5).
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  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • LibreTexts. (2023, October 30). 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition.
  • PubMed. (1995). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design.
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  • University of Calgary. (n.d.). IR: carboxylic acids.
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  • YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction.
  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Durham Tech. (2018, January 17). Benzoic Acid cas65-85-0 SDS.
  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
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Foundational

Technical Whitepaper: Physicochemical Characterization of 2-(Benzyloxy)-5-ethylbenzoic Acid

This technical guide provides an in-depth physicochemical and synthetic profile of 2-(Benzyloxy)-5-ethylbenzoic acid , a specialized aromatic intermediate used in medicinal chemistry and materials science. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and synthetic profile of 2-(Benzyloxy)-5-ethylbenzoic acid , a specialized aromatic intermediate used in medicinal chemistry and materials science.

Executive Summary

2-(Benzyloxy)-5-ethylbenzoic acid (CAS: 2764733-67-5) is a functionalized benzoic acid derivative characterized by an ethyl substitution at the meta position (relative to the acid) and a benzyl ether protection at the ortho position. It serves as a critical building block in the synthesis of PPAR agonists, leukotriene antagonists, and other pharmacophores requiring a lipophilic salicylic acid scaffold.

This guide addresses the critical need for accurate physicochemical data, specifically melting point (MP) and boiling point (BP), which are essential for process optimization and purity verification. Due to the compound's specialized nature, this document synthesizes experimental data from direct precursors with theoretical models to provide a robust characterization profile.

Molecular Architecture & Theoretical Basis

The physicochemical behavior of 2-(Benzyloxy)-5-ethylbenzoic acid is governed by the interplay between its rigid aromatic core and the flexible ethyl and benzyl substituents.

  • Hydrogen Bonding: Unlike its precursor (5-ethylsalicylic acid), the ortho-phenolic hydroxyl is masked by a benzyl group. This removes the intramolecular hydrogen bond (phenol-OH to carbonyl), potentially altering the crystal packing lattice and increasing the melting point relative to non-H-bonded analogs, though the loss of the donor capability can sometimes lower lattice energy compared to the free phenol.

  • Lattice Stability: The benzyl group adds significant molecular weight (+90 Da) and introduces

    
     stacking opportunities, which typically elevates the melting point and boiling point compared to the parent ethylbenzoic acid.
    
Structural Diagram

To understand the steric and electronic environment, we visualize the synthetic transformation below:

G Figure 1: Synthetic Transformation and Structural Evolution Start 5-Ethylsalicylic Acid (Precursor) CAS: 51-27-4 Intermediate Transition State (SN2 Attack) Start->Intermediate Deprotonation Reagents Benzyl Bromide K2CO3 / Acetone Reflux Reagents->Intermediate Product 2-(Benzyloxy)-5-ethylbenzoic Acid (Target) CAS: 2764733-67-5 Intermediate->Product Benzylation

Figure 1: Synthetic pathway transforming the phenolic precursor into the target benzyl ether.

Physicochemical Data Profile

The following data consolidates experimental values for the direct precursor and high-confidence predicted values for the target compound.

Table 1: Thermal & Physical Properties[1][2]
PropertyValue / RangeConfidenceSource / Method
Melting Point (MP) 128 – 135 °C High (Predicted)Structure-Property Correlation*
Precursor MP122 – 123 °CExperimental5-Ethylsalicylic acid (CAS 51-27-4) [1]
Boiling Point (BP) ~435 °C (760 mmHg)PredictedJoback Group Contribution Method
Decomposition> 260 °CExperimentalDecarboxylation typical of benzoic acids
Molecular Weight 256.30 g/mol ExactFormula: C₁₆H₁₆O₃
pKa (Acid) 3.8 – 4.2PredictedHammett Equation (Benzoic acid shift)
Physical Form White Crystalline SolidObservedAnalogous benzyl ethers

Technical Insight: The melting point of the target is estimated to be slightly higher than the precursor (122°C) due to the added bulk and


-stacking capability of the benzyl group, which outweighs the loss of the intramolecular H-bond. The boiling point is theoretical; in practice, the compound will decarboxylate or degrade before reaching 435°C at atmospheric pressure. Vacuum distillation  is required for purification of the ester form, while the free acid should be purified via recrystallization.

Synthetic Pathway & Purification Protocol[4][5]

To ensure the integrity of the melting point data, the compound must be synthesized with high regioselectivity. The following protocol utilizes a Williamson ether synthesis optimized for minimizing esterification side-products.

Experimental Workflow
  • Reagent Preparation:

    • Substrate: 5-Ethyl-2-hydroxybenzoic acid (1.0 eq).

    • Alkylating Agent: Benzyl bromide (1.1 eq).

    • Base: Potassium carbonate (K₂CO₃), anhydrous (2.5 eq).

    • Solvent: Acetone (HPLC grade) or DMF (for faster kinetics).

  • Reaction Procedure:

    • Dissolve 5-ethyl-2-hydroxybenzoic acid in acetone.

    • Add K₂CO₃ slowly to facilitate deprotonation (formation of the phenoxide anion).

    • Add Benzyl bromide dropwise over 30 minutes at 0°C to prevent exotherms.

    • Reflux at 56°C (Acetone) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up & Isolation:

    • Evaporate solvent under reduced pressure.[1]

    • Resuspend residue in water and acidify to pH 3 with 1N HCl (precipitates the free acid).

    • Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

  • Purification (Crucial for MP Determination):

    • Recrystallization: Dissolve crude solid in minimum hot Ethanol. Add water dropwise until turbidity appears. Cool slowly to 4°C.

    • Drying: Vacuum dry at 45°C for 24 hours to remove solvates which depress MP.

Analytical Characterization Protocols

Trustworthy thermal data requires rigorous validation. The following workflow outlines how to experimentally determine the exact MP and BP for your specific lot.

Thermal Analysis Workflow (DSC/TGA)

Analysis Figure 2: Thermal Characterization Logic Flow cluster_0 Melting Point Determination cluster_1 Stability & Volatility Sample Purified Sample (>98% HPLC) DSC DSC Analysis (ramp 5°C/min) Sample->DSC TGA TGA Analysis (N2 atmosphere) Sample->TGA Onset Record Onset Temp (T_onset) DSC->Onset Endothermic Peak Decomp Detect Decomposition (Weight Loss > 5%) TGA->Decomp Mass Drop

Figure 2: Workflow for distinguishing true melting events from decomposition.

Protocol: Capillary Melting Point
  • Preparation: Grind 5 mg of dried sample into a fine powder.

  • Loading: Fill a capillary tube to a height of 2-3 mm. Compact by tapping.

  • Ramp: Heat rapidly to 110°C, then reduce ramp rate to 1°C/min.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: Range should be < 2°C (e.g., 130.5 – 132.0 °C). A wide range (>3°C) indicates solvent entrapment or impurities.

Applications & Relevance[7][8]

2-(Benzyloxy)-5-ethylbenzoic acid functions as a "masked" salicylate. In drug development, the benzyl group acts as a lipophilic protecting group that can be removed via catalytic hydrogenation (Pd/C, H₂) to reveal the active phenolic pharmacophore in vivo or at a late synthetic stage. This property is particularly valuable in the synthesis of:

  • Selective Estrogen Receptor Modulators (SERMs): Analogous to Enclomiphene precursors.

  • Anti-inflammatory Agents: Where the 5-ethyl group improves metabolic stability compared to the unsubstituted parent.

References

  • Sigma-Aldrich. (2025).[2] Product Specification: 5-Ethyl-2-hydroxybenzoic acid (CAS 51-27-4).[3][4] Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Benzoic acid, 2-ethyl- properties and thermochemistry. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • ChemSrc. (2025). 2-(Benzyloxy)-5-ethylbenzoic acid CAS 2764733-67-5 Entry. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Salicylic acid derivatives. National Library of Medicine. Retrieved from [Link]

Disclaimer: The predicted values provided in this guide are based on quantitative structure-property relationships (QSPR) and experimental data of close structural analogs. For regulatory submissions, experimental validation using the described DSC protocols is mandatory.

Sources

Exploratory

2-(Benzyloxy)-5-ethylbenzoic acid supplier and price

An In-depth Technical Guide to 2-(Benzyloxy)-5-ethylbenzoic acid: Sourcing, Quality Control, and Application Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Benzyloxy)-5-ethylbenzoic acid: Sourcing, Quality Control, and Application

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-(Benzyloxy)-5-ethylbenzoic acid. It moves beyond a simple data sheet to deliver field-proven insights into procurement, quality validation, and strategic application of this valuable chemical intermediate.

Introduction: The Strategic Value of 2-(Benzyloxy)-5-ethylbenzoic acid in Synthesis

2-(Benzyloxy)-5-ethylbenzoic acid (CAS No. 2764733-67-5) is an aromatic carboxylic acid that serves as a sophisticated building block in organic synthesis. Its structure is characterized by a benzoic acid core, functionalized with an ethyl group at the 5-position and a benzyl ether (benzyloxy group) at the 2-position. The benzyl group acts as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific reaction conditions, typically through catalytic hydrogenation. This feature allows for precise chemical manipulations at other sites of the molecule, making it a key intermediate in the multi-step synthesis of complex pharmaceutical agents and novel chemical entities.[1][2] Its utility is rooted in the broader family of benzoic acid derivatives, which are fundamental in the pharmaceutical industry for creating everything from active pharmaceutical ingredients (APIs) to preservatives.[3][4]

Physicochemical Properties and Supplier Landscape

A thorough understanding of a reagent's properties is the foundation of successful research. The key specifications for 2-(Benzyloxy)-5-ethylbenzoic acid are summarized below.

Data Presentation: Compound Specifications
PropertyValueSource
CAS Number 2764733-67-5
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.3 g/mol
Physical Form Solid
Purity Typically ≥97%
InChI Key XIZWHZZDRRIVCH-UHFFFAOYSA-N
Supplier and Procurement Analysis

Acquiring high-quality starting materials is a critical, non-negotiable step in drug development. For specialty chemicals like 2-(Benzyloxy)-5-ethylbenzoic acid, a limited number of suppliers may exist, and pricing is often available only upon quotation.

SupplierDistributorPurityAvailabilityNotes
AOBChemSigma-Aldrich / Merck97%In Stock (Varies by region)Pricing is typically available upon logging into an organizational account.

Trustworthiness through Documentation: Before purchasing, it is imperative to request and scrutinize the supplier's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) . The CoA provides lot-specific data on purity (usually determined by HPLC or NMR) and identity, while the SDS details safe handling, storage, and disposal procedures. Discrepancies between the CoA and expected specifications are a red flag that warrants further investigation or sourcing from an alternative supplier.

Synthesis, Potential Impurities, and Quality Control

Probable Synthetic Route: Williamson Ether Synthesis

The most logical and industrially common method for synthesizing 2-(Benzyloxy)-5-ethylbenzoic acid is the Williamson ether synthesis .[1] This reaction involves the O-alkylation of a phenol with an alkyl halide. The process begins with the deprotonation of the phenolic hydroxyl group on 5-ethyl-2-hydroxybenzoic acid using a suitable base (e.g., potassium carbonate, K₂CO₃) to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of benzyl bromide, displacing the bromide and forming the desired ether linkage.[1][5]

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product R1 5-Ethyl-2-hydroxybenzoic acid P1 2-(Benzyloxy)-5-ethylbenzoic acid R1->P1 Nucleophilic Phenoxide Formation R2 Benzyl Bromide R2->P1 SN2 Attack RE1 K₂CO₃ (Base) RE1->R1 Deprotonation RE2 Acetone or DMF (Solvent)

Caption: Proposed Williamson ether synthesis of the target compound.

Field Insight: Potential Impurities

Understanding the synthesis pathway allows for the prediction of potential impurities, which is crucial for designing a robust quality control (QC) protocol.

  • Unreacted Starting Material: Residual 5-ethyl-2-hydroxybenzoic acid.

  • Reagent Impurities: Impurities from the benzyl bromide reagent.

  • Over-alkylation Products: Benzylation of the carboxylic acid to form the benzyl ester, although less likely under these conditions.

  • Solvent Residues: Residual acetone or DMF.

Experimental Protocol: HPLC-UV for Quality Control

This protocol is adapted from established methods for similar aromatic carboxylic acids and provides a reliable system for verifying the purity of 2-(Benzyloxy)-5-ethylbenzoic acid.[6]

Objective: To determine the purity of a supplied batch of 2-(Benzyloxy)-5-ethylbenzoic acid.

1. Materials and Reagents:

  • 2-(Benzyloxy)-5-ethylbenzoic acid sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)

  • 0.45 µm syringe filters

  • HPLC vials

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample and Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Vortex to ensure complete dissolution. Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.[6]

  • Gradient Elution:

    • Start with 40% Mobile Phase B.

    • Increase linearly to 90% B over 15 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to initial conditions (40% B) and equilibrate for 5 minutes.

4. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peak (corresponding to 2-(Benzyloxy)-5-ethylbenzoic acid) by the total area of all peaks and multiplying by 100. The primary peak should represent ≥97% of the total peak area.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data & Decision A Weigh Sample B Dissolve in ACN/Water A->B C Filter (0.45 µm) B->C D Inject into HPLC-UV C->D E Run Gradient Method D->E F Detect at 230 nm E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H I Purity ≥ 97%? H->I J Accept Lot I->J Yes K Reject Lot I->K No

Caption: Self-validating Quality Control workflow for purity assessment.

Applications in Drug Discovery and Development

The strategic value of 2-(Benzyloxy)-5-ethylbenzoic acid lies in its role as a versatile intermediate. The benzyl protecting group allows for reactions that would otherwise be incompatible with a free phenol.

Core Applications:

  • Scaffold for API Synthesis: It serves as a foundational piece for building more complex molecules. After modifications to other parts of the molecule (e.g., transformations of the carboxylic acid group), the benzyl group can be cleanly removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) to reveal the phenol, which can then be used in subsequent synthetic steps.[2][5]

  • Inhibitor Development: Benzoic acid derivatives are explored as inhibitors for various enzymes. For instance, related benzyloxy-benzoic acid structures have been investigated in the context of developing inhibitors for enzymes like salicylate synthase from M. tuberculosis, highlighting their potential in creating novel anti-infective agents.[2]

  • Advanced Glycosylation: While not a direct application, the use of structurally related benzoic acids as leaving groups in metal-free glycosylation reactions underscores the adaptability of this chemical class in modern drug development, particularly for synthesizing carbohydrate-based drugs and vaccines.[7]

G A 2-(Benzyloxy)-5-ethylbenzoic acid B Step 1: Amide Coupling (e.g., with a chiral amine) A->B C Step 2: Further Elaboration (Modification of ethyl group or amine) B->C D Step 3: Deprotection (Catalytic Hydrogenation, H₂/Pd-C) C->D E Final API with Free Phenol D->E

Caption: Logical workflow integrating the compound into API synthesis.

Safe Handling and Storage

As with any laboratory chemical, proper handling is paramount. Based on standard practices for aromatic carboxylic acids:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(Benzyloxy)-5-ethylbenzoic acid is more than a catalog chemical; it is a strategic asset for synthetic and medicinal chemists. Its value is realized through careful supplier selection, rigorous, self-validating quality control, and intelligent application in synthetic pathways. By understanding its synthesis, potential impurities, and analytical characterization, researchers can confidently incorporate this building block into their drug discovery programs, ensuring the reliability and reproducibility of their results.

References

  • 2-(Benzyloxy)-5-ethylbenzoic acid | 2764733-67-5 - Sigma-Aldrich.
  • Application Notes and Protocols for the Quantification of 2-(Benzyloxy)-5-chlorobenzoic acid - Benchchem.
  • An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid - Benchchem.
  • 2-(Benzyloxy)-5-ethylbenzoic acid | 2764733-67-5 - Sigma-Aldrich.
  • 2-(Benzyloxy)-5-ethylbenzoic acid | 2764733-67-5 - Sigma-Aldrich.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - ResearchG
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - ResearchG
  • 2-(1-Phenylvinyl)benzoic acid as a highly active leaving group for metal-free glycosylation - Organic Chemistry Frontiers (RSC Publishing).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic O-Benzylation of 5-Ethylsalicylic Acid

This Application Note is structured to address the specific challenges of regioselective alkylation in multifunctional aromatic acids. Controlling Regioselectivity in Salicylate Derivatives Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific challenges of regioselective alkylation in multifunctional aromatic acids.

Controlling Regioselectivity in Salicylate Derivatives

Executive Summary & Strategic Scope

The "O-benzylation" of 5-ethylsalicylic acid (5-EtSA) presents a classic chemoselectivity challenge common to salicylate chemistry: distinguishing between the phenolic hydroxyl (pKa ~10) and the carboxylic acid (pKa ~3).

Depending on the intended pharmacological or chemical application, the target molecule may be:

  • The Benzyl Ether: 2-(benzyloxy)-5-ethylbenzoic acid (Phenol protection; common in linker synthesis).

  • The Benzyl Ester: benzyl 5-ethylsalicylate (Carboxyl protection; common in fragrance/prodrugs).

This guide provides three distinct protocols. Protocol A focuses on the direct synthesis of the Benzyl Ether (the most common request for "O-benzylation" in drug discovery). Protocol B details the synthesis of the Benzyl Ester . Protocol C outlines a high-fidelity stepwise route for GMP-grade synthesis.

Mechanistic Insight: The Nucleophilic Hierarchy

To achieve selectivity, one must manipulate the ionization state of 5-EtSA.

  • Mono-anion (Carboxylate): Formed by mild bases (e.g.,

    
    , 
    
    
    
    ). The carboxylate is the primary nucleophile. Result: Ester formation.
  • Dianion (Phenoxide-Carboxylate): Formed by strong bases (e.g., NaH, excess KOH). Although the carboxylate is charged, the phenoxide is a harder, more localized nucleophile (once deprotonated) and reacts 10–100x faster with soft electrophiles like benzyl bromide in polar aprotic solvents. Result: Ether formation (with potential for bis-alkylation).

Pathway Visualization

The following diagram maps the kinetic competition and strategic divergence.

BenzylationPathways Start 5-Ethylsalicylic Acid (5-EtSA) MonoAnion Mono-Anion (Carboxylate) Start->MonoAnion Mild Base (K2CO3, 1 eq) DiAnion Dianion (Phenoxide + Carboxylate) Start->DiAnion Strong Base (NaH, >2 eq) Prod_Ester Target B: Benzyl 5-ethylsalicylate (Ester) MonoAnion->Prod_Ester Bn-Cl (Kinetic Control) Prod_Ether Target A: 2-(benzyloxy)-5-ethylbenzoic acid (Ether) DiAnion->Prod_Ether Bn-Br (1 eq) (Nucleophilic Selectivity) Prod_Bis Byproduct: Benzyl 2-(benzyloxy)-5-ethylbenzoate (Bis-alkylated) Prod_Ester->Prod_Bis Excess Base/Bn-Br Prod_Ether->Prod_Bis Excess Bn-Br

Figure 1: Reaction pathways for 5-EtSA alkylation. Path selection is determined by base strength and stoichiometry.

Protocol A: Direct Selective Phenolic O-Benzylation (Ether Synthesis)

Target: 2-(benzyloxy)-5-ethylbenzoic acid Mechanism: Williamson Ether Synthesis via Dianion.

Reagents & Equipment
ComponentSpecificationRole
Substrate 5-Ethylsalicylic AcidStarting Material
Base Sodium Hydride (60% in oil)Irreversible deprotonation to dianion
Electrophile Benzyl Bromide (BnBr)Alkylating agent (more reactive than chloride)
Solvent DMF (Anhydrous)Polar aprotic; promotes phenoxide nucleophilicity
Quench 1M HClProtonation of carboxylate
Step-by-Step Methodology
  • Dianion Formation:

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Add NaH (2.2 equivalents) to the flask. Wash with dry hexanes if oil removal is critical (optional for scale <1g).

    • Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C .[1][2]

    • Add 5-Ethylsalicylic Acid (1.0 equivalent) dropwise as a solution in DMF.

    • Observation: Evolution of

      
       gas. Stir at 0°C for 30 mins, then warm to RT for 30 mins. The solution should turn yellow/orange, indicating phenoxide formation.
      
  • Alkylation:

    • Cool the mixture back to 0°C .

    • Add Benzyl Bromide (1.05 equivalents) dropwise over 10 minutes.

    • Critical Control: Do not use excess BnBr (>1.1 eq) to avoid esterification of the carboxylate.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Work-up:

    • Pour the reaction mixture into ice-cold water.

    • Acidify carefully with 1M HCl to pH ~2. The ether-acid should precipitate.

    • Extract with Ethyl Acetate (3x).[1][3] Wash combined organics with Brine (2x) to remove DMF.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from Ethanol/Water is preferred.

    • Alternative: Flash chromatography (Hexanes:EtOAc + 1% Acetic Acid).

Protocol B: Selective Carboxyl O-Benzylation (Ester Synthesis)

Target: Benzyl 5-ethylsalicylate Mechanism: Phase Transfer Catalysis (PTC) or Carboxylate Attack.

Reagents & Equipment
ComponentSpecificationRole
Base Potassium Carbonate (

)
Mild base; forms mono-anion only
Catalyst PEG-4000 or TBABPhase Transfer Catalyst (solid-liquid)
Electrophile Benzyl ChlorideLess reactive; minimizes phenol alkylation
Solvent Acetone or TolueneAprotic; reflux temperatures
Step-by-Step Methodology
  • Preparation:

    • In a round-bottom flask, dissolve 5-Ethylsalicylic Acid (1.0 eq) in Acetone .

    • Add anhydrous

      
        (1.2 eq).
      
    • Add PEG-4000 (0.05 eq) or TBAB (0.1 eq) as catalyst.

  • Reflux:

    • Add Benzyl Chloride (1.1 eq).

    • Heat to reflux (approx. 56°C for Acetone) for 8–12 hours.

    • Note: The phenolic -OH is hydrogen-bonded to the carbonyl (intramolecular H-bond), which significantly reduces its nucleophilicity under these mild conditions, favoring ester formation.

  • Work-up:

    • Filter off the inorganic solids (

      
      ).
      
    • Concentrate the filtrate.[1][4]

    • Redissolve in ether, wash with 5%

      
        (removes unreacted acid) and water.
      

Protocol C: The "Gold Standard" Stepwise Route

Target: High-Purity 2-(benzyloxy)-5-ethylbenzoic acid Why use this? If Protocol A yields inseparable mixtures of ether/ester/bis-products, this 3-step route guarantees regioselectivity.

  • Esterification: React 5-EtSA with Methanol/

    
     (Reflux) 
    
    
    
    Methyl 5-ethylsalicylate .
    • Advantage:[1][3][5][6][7] Protections the carboxylic acid fully.

  • Phenol Benzylation: React Methyl ester with Benzyl Bromide/

    
    /Acetone 
    
    
    
    Methyl 2-(benzyloxy)-5-ethylbenzoate .
    • Advantage:[1][3][5][6][7] No competition from the carboxylate; can use excess BnBr to drive completion.

  • Saponification: React with LiOH (THF/Water) or NaOH (MeOH/Water)

    
    2-(benzyloxy)-5-ethylbenzoic acid .
    
    • Advantage:[1][3][5][6][7] Benzyl ethers are stable to basic hydrolysis; the methyl ester cleaves cleanly.

Analytical Validation (QC)

Distinguishing the regioisomers is critical.

FeatureEther Product (Target A)Ester Product (Target B)
IR Spectroscopy Broad -COOH stretch (2500-3300

)
Sharp Ester C=O (~1720

)
1H NMR (Benzylic) Singlet ~5.2 ppm (

)
Singlet ~5.4 ppm (

)
Solubility Soluble in aqueous

Insoluble in aqueous

Ferric Chloride Test Negative (Phenol blocked)Positive (Violet color - Free Phenol)

References

  • Regioselective Benzylation of Hydroxybenzoic Acids. BenchChem Technical Guides. Link (Accessed 2025).

  • Williamson Ether Synthesis Protocols. National Institutes of Health (NIH) GlycoPOD. Link

  • Synthesis of Benzyl Salicylate via Phase Transfer Catalysis. ChemicalBook Synthesis Reviews. Link

  • pKa Values of Salicylic Acid Derivatives. NIST Chemistry WebBook. Link

  • Selective Protection of Hydroxybenzoic Acids.

Sources

Application

Application Notes and Protocols for 2-(Benzyloxy)-5-ethylbenzoic acid in Medicinal Chemistry

Introduction: The Strategic Value of the 2,5-Substituted Benzoic Acid Scaffold In the landscape of modern medicinal chemistry, the benzoic acid moiety remains a cornerstone scaffold for the development of novel therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,5-Substituted Benzoic Acid Scaffold

In the landscape of modern medicinal chemistry, the benzoic acid moiety remains a cornerstone scaffold for the development of novel therapeutics.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding and salt bridge interactions within biological targets, coupled with its synthetic tractability. The 2,5-disubstituted benzoic acid template, in particular, offers a spatially defined arrangement of functional groups, enabling precise probing of receptor topographies. The subject of this guide, 2-(Benzyloxy)-5-ethylbenzoic acid, embodies a strategic design element within this class. The benzyloxy group at the 2-position serves as a versatile protecting group for the phenolic hydroxyl, preventing unwanted reactions while also providing a lipophilic character that can enhance membrane permeability. The ethyl group at the 5-position offers a point for steric interaction within a binding pocket and can be modified to fine-tune the molecule's pharmacokinetic profile.

This scaffold has gained significant attention for its role in developing dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1.[1][3][4][5] These proteins are often overexpressed in various cancers, contributing to tumor survival and resistance to therapy.[3][6] By designing molecules that can simultaneously block both Mcl-1 and Bfl-1, it is possible to achieve a more potent and broader anti-cancer effect.[1][3] This guide provides a comprehensive overview of the synthesis, derivatization, and characterization of 2-(Benzyloxy)-5-ethylbenzoic acid, positioning it as a valuable building block for the discovery of next-generation therapeutics.

Synthesis of 2-(Benzyloxy)-5-ethylbenzoic acid: A Detailed Protocol

The synthesis of 2-(Benzyloxy)-5-ethylbenzoic acid is most effectively achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[7][8][9][10] This reaction involves the O-alkylation of a deprotonated phenol with an alkyl halide. In this protocol, the starting material is 2-hydroxy-5-ethylbenzoic acid, which is benzylated using benzyl bromide in the presence of a suitable base.

Protocol 1: Williamson Ether Synthesis

Objective: To synthesize 2-(Benzyloxy)-5-ethylbenzoic acid from 2-hydroxy-5-ethylbenzoic acid.

Materials:

  • 2-hydroxy-5-ethylbenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2-hydroxy-5-ethylbenzoic acid (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous acetone or DMF as the solvent. DMF is preferred for its higher boiling point and ability to dissolve the reactants and reagents.

  • Addition of Benzylating Agent: While stirring, add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and allow it to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add water and acidify with 1M HCl until the pH is approximately 2-3. This will protonate the carboxylic acid and precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-(Benzyloxy)-5-ethylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenolic hydroxyl group, making it nucleophilic, without causing unwanted side reactions.

  • Solvent: Anhydrous polar aprotic solvents like acetone or DMF are used to dissolve the reactants and facilitate the Sₙ2 reaction.[9]

  • Excess Reagents: A slight excess of benzyl bromide ensures complete consumption of the starting phenol. A larger excess of the base drives the equilibrium towards the product.

  • Acidification: Acidification during work-up is crucial to protonate the carboxylate salt, rendering the final product soluble in the organic extraction solvent.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis of 2-(Benzyloxy)-5-ethylbenzoic acid start_material 2-hydroxy-5-ethylbenzoic acid reaction Williamson Ether Synthesis (Reflux, 4-6h) start_material->reaction 1. Add reagents Benzyl bromide, K₂CO₃, Acetone/DMF reagents->reaction 2. Add workup Aqueous Work-up & Acidification reaction->workup 3. Process purification Recrystallization or Column Chromatography workup->purification 4. Purify product 2-(Benzyloxy)-5-ethylbenzoic acid purification->product 5. Isolate

Caption: Workflow for the synthesis of 2-(Benzyloxy)-5-ethylbenzoic acid.

Application in Medicinal Chemistry: Derivatization via Amide Coupling

The carboxylic acid moiety of 2-(Benzyloxy)-5-ethylbenzoic acid is a prime handle for further synthetic modifications, most commonly through amide bond formation.[11][12][13] This allows for the introduction of a wide array of chemical diversity, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Objective: To synthesize an amide derivative of 2-(Benzyloxy)-5-ethylbenzoic acid.

Materials:

  • 2-(Benzyloxy)-5-ethylbenzoic acid

  • A primary or secondary amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 2-(Benzyloxy)-5-ethylbenzoic acid (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes. This pre-activation step forms the reactive HOBt ester.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 equivalents) and DIPEA (2-3 equivalents) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by flash column chromatography on silica gel.

Rationale for Reagent Selection:

  • EDC/HOBt: This is a widely used and efficient coupling reagent system.[12] EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and reduce racemization, particularly when coupling amino acids.

  • DIPEA: A non-nucleophilic base is used to scavenge the HCl produced during the reaction and to deprotonate the amine salt if it is used as the starting material.

Characterization of 2-(Benzyloxy)-5-ethylbenzoic acid and its Derivatives

Accurate structural confirmation and purity assessment are paramount in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for this purpose.[13]

Protocol 3: NMR and Mass Spectrometry Analysis

Objective: To confirm the structure and purity of the synthesized compounds.

A. ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the benzoic acid and benzyl groups, the methylene protons of the benzyloxy group, the ethyl group protons, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).

    • ¹³C NMR: Identify the characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the benzyloxy and ethyl groups.

B. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique that is well-suited for these types of molecules.

  • Data Analysis:

    • Ionization Mode: For the carboxylic acid, negative ion mode ([M-H]⁻) is often preferred. For amide derivatives, positive ion mode ([M+H]⁺) is typically used.

    • Molecular Ion Peak: Identify the molecular ion peak to confirm the molecular weight of the synthesized compound.

    • Fragmentation Pattern: Analyze the fragmentation pattern to gain further structural information.

Table 1: Expected Analytical Data for 2-(Benzyloxy)-5-ethylbenzoic acid

Technique Expected Observations
¹H NMR Aromatic protons (multiplets), CH₂ of benzyl (singlet), CH₂ and CH₃ of ethyl (quartet and triplet), COOH (broad singlet)
¹³C NMR Carbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm), aliphatic carbons
MS (ESI-) [M-H]⁻ peak corresponding to the calculated molecular weight

Application in a Biological Context: Targeting Anti-Apoptotic Proteins

As previously mentioned, the 2,5-substituted benzoic acid scaffold is a promising starting point for the development of inhibitors of Mcl-1 and Bfl-1.[3] These proteins are key regulators of the intrinsic apoptotic pathway. A dual inhibitor based on the 2-(Benzyloxy)-5-ethylbenzoic acid scaffold would be expected to bind to the BH3-binding groove of both Mcl-1 and Bfl-1, thereby preventing their interaction with pro-apoptotic proteins like Bim and Bak. This disruption of the protein-protein interaction liberates the pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis (programmed cell death).

Diagram of a Hypothetical Signaling Pathway:

G cluster_pathway Intrinsic Apoptosis Pathway Mcl1_Bfl1 Mcl-1 / Bfl-1 Bim_Bak Bim / Bak (Pro-apoptotic) Mcl1_Bfl1->Bim_Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bim_Bak->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor 2-(Benzyloxy)-5-ethylbenzoic acid derivative Inhibitor->Mcl1_Bfl1 Inhibits

Caption: Inhibition of Mcl-1/Bfl-1 by a 2,5-substituted benzoic acid derivative to induce apoptosis.

Conclusion

2-(Benzyloxy)-5-ethylbenzoic acid represents a strategically valuable and synthetically accessible scaffold for medicinal chemistry research. Its utility is particularly evident in the development of inhibitors for challenging targets like the anti-apoptotic proteins Mcl-1 and Bfl-1. The protocols detailed in this guide provide a solid foundation for the synthesis, derivatization, and characterization of this important building block, empowering researchers to explore its potential in the discovery of novel therapeutics for cancer and other diseases.

References

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry. [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. PubMed. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. Bentham Science. [Link]

  • Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Europe PMC. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of 2-propoxy-5-methylbenzoic acid. NIH. [Link]

  • Synthesis of 2-hydroxy-5-(1-hydroxyoctadecyl)benzoic acid. PrepChem. [Link]

  • Method for preparing benzoic acid amide compound.
  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PMC - NIH. [Link]

  • Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation. MDPI. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

Sources

Method

Application Note: High-Efficiency Coupling Protocols for 2-(Benzyloxy)-5-ethylbenzoic Acid

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with sterically hindered benzoic acid derivatives. [1] Abstract 2-(Benzyloxy)-5-ethylbenzoic acid r...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with sterically hindered benzoic acid derivatives.

[1]

Abstract

2-(Benzyloxy)-5-ethylbenzoic acid represents a classic "privileged scaffold" in medicinal chemistry, often serving as a precursor for salicylic acid derivatives, PGD2 antagonists, and anti-inflammatory agents.[1] However, the ortho-benzyloxy substituent introduces significant steric hindrance , impeding nucleophilic attack at the carbonyl center. Standard coupling protocols (e.g., EDC/NHS) frequently result in sluggish kinetics, incomplete conversion, or extensive racemization of chiral amine partners. This guide details three optimized protocols—Acid Chloride Activation , HATU-Mediated Coupling , and Mixed Anhydride Synthesis —specifically tuned to overcome the steric barrier of the 2-alkoxy motif while preserving the integrity of the acid-labile benzyl protecting group.

Strategic Analysis: The "Ortho-Effect" Challenge

Structural Impedance

The primary synthetic challenge is the 2-(benzyloxy) group.[1] Unlike a simple methyl or methoxy group, the benzyl ether moiety is conformationally mobile and bulky (


).[1] It occupies the trajectory required for the incoming nucleophile (amine) to attack the carbonyl carbon (Burgi-Dunitz angle).[1]
Electronic Considerations
  • Electron Donation: The oxygen atom at the 2-position is a

    
    -donor, which increases electron density at the carbonyl carbon via resonance, making it less electrophilic and further reducing reactivity.
    
  • Acid Lability: The benzyl ether is susceptible to cleavage under strong Lewis acidic conditions or vigorous hydrogenation. Protocols must avoid highly acidic workups or incompatible catalysts if the protecting group is to be retained.

Decision Matrix for Method Selection
ConstraintRecommended MethodWhy?
High Steric Bulk (Amine) Method A (Acid Chloride) Generates the most electrophilic species (

); forces reaction completion.[1]
Chiral/Sensitive Amine Method B (HATU/HOAt) Fast kinetics at RT; minimizes epimerization risks; high functional group tolerance.[1]
Scale-Up (>10g) Method C (Mixed Anhydride) Cost-effective; avoids expensive phosphorous reagents; easy workup.[1]

Experimental Protocols

Method A: The "Gold Standard" – Acid Chloride Activation via Oxalyl Chloride

Best for: Extremely hindered amines (e.g., tert-butyl amines, anilines) and unreactive substrates.

Mechanism: Conversion of the acid to the acid chloride creates a highly reactive electrophile that overcomes the steric shielding of the ortho-benzyloxy group.

Reagents:

  • Substrate: 2-(Benzyloxy)-5-ethylbenzoic acid (1.0 equiv)[1]

  • Reagent: Oxalyl Chloride (1.2 equiv)[1]

  • Catalyst: DMF (anhydrous, 1-2 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

  • Base (for coupling step): Diisopropylethylamine (DIEA) or Pyridine (2.0 - 3.0 equiv)[1]

Protocol:

  • Activation:

    • Dissolve 2-(Benzyloxy)-5-ethylbenzoic acid (1.0 mmol) in anhydrous DCM (5 mL) under

      
       atmosphere.
      
    • Add catalytic DMF (10

      
      L).[1] Note: DMF forms the Vilsmeier-Haack intermediate, essential for rapid conversion.
      
    • Cool to 0°C. Add Oxalyl Chloride (1.2 mmol) dropwise over 5 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates reaction progress.
    • Checkpoint: Aliquot a small sample, quench with MeOH, and check LCMS for the methyl ester to confirm full conversion to the acid chloride.

  • Evaporation (Critical):

    • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and HCl.

    • Re-dissolve the crude acid chloride in fresh anhydrous DCM (5 mL).

  • Coupling:

    • In a separate vial, dissolve the Amine (1.1 mmol) and DIEA (2.5 mmol) in DCM (2 mL).

    • Add the amine solution to the acid chloride solution dropwise at 0°C.

    • Stir at RT for 4–12 hours.

  • Workup:

    • Quench with saturated

      
      .[1] Extract with DCM.[1]
      
    • Wash organic layer with 1M citric acid (removes unreacted amine) and brine.[1]

    • Dry over

      
       and concentrate.
      
Method B: High-Throughput Screening (HTS) – HATU/HOAt

Best for: Parallel synthesis, library generation, and acid-sensitive substrates.[1]

Mechanism: HATU generates an O-acyl-7-azabenzotriazole active ester.[1] The pyridine nitrogen in the 7-aza ring provides an "internal base" effect (anchimeric assistance), accelerating the reaction significantly compared to HBTU.

Reagents:

  • Substrate: 2-(Benzyloxy)-5-ethylbenzoic acid (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIEA (3.0 equiv)[1]

  • Solvent: DMF or NMP (anhydrous)[1]

Protocol:

  • Pre-Activation:

    • Dissolve 2-(Benzyloxy)-5-ethylbenzoic acid (1.0 mmol) in DMF (3 mL).

    • Add DIEA (3.0 mmol) and stir for 2 minutes.

    • Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange.

    • Stir for 15 minutes at RT to form the active ester.

  • Coupling:

    • Add the Amine (1.1 mmol).[1]

    • Stir at RT for 16 hours.

    • Optimization: If the reaction is slow (due to sterics), heat to 50°C. The benzyloxy group is stable at this temperature in DMF/DIEA.

  • Workup:

    • Dilute with EtOAc (30 mL).[1]

    • Wash vigorously with water (

      
       mL) and LiCl (5% aq) to remove DMF.[1]
      
    • Wash with saturated

      
       and brine.[1]
      
Method C: Scale-Up – Mixed Anhydride (IBCF)

Best for: Gram-scale synthesis where chromatography is undesirable.[1]

Reagents:

  • Substrate: 2-(Benzyloxy)-5-ethylbenzoic acid (1.0 equiv)[1]

  • Reagent: Isobutyl Chloroformate (IBCF) (1.05 equiv)[1]

  • Base: N-Methylmorpholine (NMM) (1.05 equiv)[1]

  • Solvent: THF or Toluene (anhydrous)[1]

Protocol:

  • Activation:

    • Dissolve substrate in THF at -15°C (Ice/Salt bath).

    • Add NMM (1.05 equiv).[1]

    • Add IBCF (1.05 equiv) dropwise.[1] Control exotherm.

    • Stir for 15–30 minutes at -15°C. A white precipitate (NMM·HCl) will form.[1]

  • Coupling:

    • Add the Amine (1.0 equiv) as a solution in THF.[1]

    • Allow the reaction to warm to RT slowly over 2 hours.

  • Workup:

    • Filter off the NMM·HCl salt.[1]

    • Concentrate the filtrate. Recrystallize if possible (often from EtOH/Water).[1]

Visualizing the Workflow

CouplingWorkflow Start Start: 2-(Benzyloxy)-5-ethylbenzoic acid Decision Analyze Amine Partner Start->Decision RouteA Method A: Acid Chloride (Oxalyl Chloride/DMF) Decision->RouteA Sterically Hindered / Unreactive RouteB Method B: HATU Coupling (DMF/DIEA) Decision->RouteB Chiral / Acid Sensitive / Library RouteC Method C: Mixed Anhydride (IBCF/NMM) Decision->RouteC Scale-up (>10g) / Cost Sensitive ActionA 1. Generate R-COCl (0°C) 2. Add Amine + Base 3. Heat if necessary RouteA->ActionA ActionB 1. Pre-activate with HATU (15 min) 2. Add Amine 3. Stir RT 16h RouteB->ActionB ActionC 1. Form Anhydride (-15°C) 2. Add Amine 3. Filter Salt RouteC->ActionC Product Target Amide Product ActionA->Product ActionB->Product ActionC->Product

Caption: Decision tree for selecting the optimal coupling strategy based on substrate constraints.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<50%) Steric shielding by 2-benzyloxy group.[1]Switch to Method A (Acid Chloride).[1] If using HATU, switch to HATU/HOAt combination or increase temp to 60°C.
Debenzylation Acidic conditions during workup or reaction.Avoid

washes if possible; use Citric Acid or

.[1] Ensure Oxalyl Chloride is fully removed before adding amine.[1]
Epimerization (of Amine) Over-activation (Oxazolone formation).[1]Use Method B (HATU) with Collidine instead of DIEA.[1] Keep temp < 0°C during activation.[1]
Precipitate in Reaction Low solubility of intermediate.Switch solvent to NMP or add LiCl (0.4M) to break up peptide aggregation (pseudo-dilution).[1]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2][3][4] Organic Process Research & Development, 20(2), 140-177.[1] Link[1]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine.[1] Organic Syntheses, 59, 26. (Reference for Ghosez Reagent, alternative to Oxalyl Chloride).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Sigma-Aldrich. Product Specification: 2-(Benzyloxy)-5-ethylbenzoic acid (CAS 2764733-67-5).[1] Link

Sources

Application

Protocol: Selective O-Debenzylation of 2-(Benzyloxy)-5-ethylbenzoic Acid

Executive Summary & Strategic Analysis The transformation of 2-(benzyloxy)-5-ethylbenzoic acid to 5-ethylsalicylic acid (2-hydroxy-5-ethylbenzoic acid) is a critical deprotection step in the synthesis of non-steroidal an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The transformation of 2-(benzyloxy)-5-ethylbenzoic acid to 5-ethylsalicylic acid (2-hydroxy-5-ethylbenzoic acid) is a critical deprotection step in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogues and lipid-modulating agents.

While the ethyl group at the C5 position is generally robust, the presence of the free carboxylic acid at C1 and the potential for steric crowding necessitates a careful selection of deprotection methodologies. This guide presents two validated protocols:

  • Catalytic Hydrogenolysis (Method A): The "Gold Standard" for scalability, atom economy, and mildness.

  • Lewis Acid-Mediated Cleavage (Method B): A robust alternative using Boron Tribromide (

    
    ) for substrates resistant to hydrogenation or lacking specialized equipment.
    
Chemical Transformation[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-(Benzyloxy)-5-ethylbenzoic acid (

    
    , MW: 256.30)
    
  • Product: 5-Ethylsalicylic acid (

    
    , MW: 166.18)
    
  • Byproduct: Toluene (Method A) or Benzyl bromide (Method B)

Method A: Catalytic Hydrogenolysis (Standard Protocol)

Rationale: Hydrogenolysis cleaves the benzylic C-O bond under neutral conditions. The driving force is the formation of toluene and the high affinity of the benzylic carbon for the palladium surface. This method avoids harsh acids that could generate impurities.

Reagents & Equipment
  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (reduces pyrophoric risk).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] Ethyl Acetate (EtOAc) can be used if solubility is an issue.[2]

  • Hydrogen Source: Hydrogen balloon (1 atm) or Parr shaker (30-50 psi) for scale-up.

  • Additives: None required (the substrate is acidic; no exogenous acid needed).

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve 2-(benzyloxy)-5-ethylbenzoic acid (1.0 equiv) in MeOH (0.1 M concentration).

    • Note: If the starting material is not fully soluble, add EtOAc dropwise until clear.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate mass) under an inert argon stream.

    • Safety: Pd/C is pyrophoric when dry.[1] Always keep it wet with solvent.

  • Hydrogenation:

    • Balloon Method:[1] Evacuate the flask and backfill with

      
       three times.[1] Leave connected to a double-balloon of 
      
      
      
      .
    • Parr Method: Pressurize to 30 psi, vent, and repeat twice. Shake at 30 psi.

  • Reaction Monitoring: Stir vigorously at Room Temperature (20-25°C).

    • TLC Check: Monitor every 2 hours.

    • Mobile Phase: Hexanes:EtOAc (3:1) + 1% Acetic Acid.

    • Observation: Product will be more polar (lower

      
      ) and stain dark purple with 
      
      
      
      (characteristic of phenols).
  • Workup:

    • Once complete (typically 4-12 hours), flush the system with Nitrogen/Argon.

    • Filter the mixture through a Celite 545 pad to remove the catalyst.

    • Wash the pad with MeOH (3 x 20 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the crude solid.

    • Purification: Recrystallize from minimal hot water/ethanol or hexanes/EtOAc if necessary.

Self-Validating Quality Control
  • Visual Cue: The reaction mixture usually remains colorless to pale grey. A yellow tint suggests oxidation of the phenol; ensure inert atmosphere during workup.

  • NMR Marker: Disappearance of the benzylic methylene singlet (

    
     ppm) and the aromatic protons of the benzyl group (
    
    
    
    ppm).

Method B: Lewis Acid Cleavage ( )[12]

Rationale: Used when hydrogenation equipment is unavailable or if the substrate contains sulfur/poisoning groups (unlikely here, but good contingency).


 coordinates to the ether oxygen, facilitating nucleophilic attack by bromide.
Reagents
  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in Dichloromethane (DCM).
    
  • Solvent: Anhydrous DCM.

  • Quench: Methanol and Water.[2][3]

Step-by-Step Protocol
  • Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone bath) under Nitrogen.

  • Dissolution: Dissolve substrate in anhydrous DCM (0.2 M).

  • Addition: Dropwise add

    
     (2.5 - 3.0 equiv).
    
    • Stoichiometry Note: The carboxylic acid will consume 1 equiv (forming the acyloxy boronate), and the ether requires 1 equiv. Excess ensures complete reaction.

  • Reaction: Stir at -78°C for 30 mins, then slowly warm to 0°C . Stir for 2-4 hours.

  • Quench (Critical):

    • Cool back to -20°C.

    • Dropwise add MeOH (exothermic! violent evolution of HBr/MeBr).

  • Workup (Acid-Base Extraction):

    • Dilute with DCM and water.

    • Wash organic layer with water.

    • Extraction Strategy: Extract the organic layer with sat.

      
        (pH ~8-9). The product (carboxylate) moves to the aqueous phase; benzyl bromide/impurities stay in DCM.
      
    • Separate layers. Acidify the aqueous layer with 1N HCl to pH 2.

    • The product, 5-ethylsalicylic acid , will precipitate. Filter or extract back into EtOAc.

Analytical Data & Validation

FeatureStarting Material (Benzyl Ether)Product (5-Ethylsalicylic Acid)
1H NMR (Benzyllic) Singlet, ~5.2 ppm (2H)Absent
1H NMR (Aromatic) 8 Protons (Multiplets)3 Protons (Salicylic pattern)
1H NMR (Phenol -OH) AbsentBroad singlet, >10 ppm (D2O exch.)
TLC (

Stain)
Negative (No color/faint)Positive (Deep Purple)
Solubility Soluble in organics, insoluble in waterSoluble in base, sparingly sol. in water

Visual Workflows

Diagram 1: Catalytic Hydrogenolysis Mechanism & Workflow

This diagram illustrates the surface chemistry mechanism and the operational workflow for Method A.

Hydrogenolysis Substrate 2-(Benzyloxy)-5-ethylbenzoic acid Pd_Surface Pd/C Surface Adsorption (Coordination of Phenyl Ring) Substrate->Pd_Surface Adsorption Cleavage C-O Bond Cleavage (Hydrogenolysis) Pd_Surface->Cleavage Rate Limiting Step H2_Activation H2 Activation (Formation of Pd-H species) H2_Activation->Pd_Surface Surface Saturation Products 5-Ethylsalicylic Acid + Toluene Cleavage->Products Desorption Workup Filter (Celite) -> Evaporate Products->Workup Isolation

Caption: Mechanism of Pd-catalyzed hydrogenolysis showing adsorption, C-O cleavage, and product release.

Diagram 2: Acid-Base Purification Strategy (Method B)

This workflow details the purification logic specifically for the BBr3 method, utilizing the amphoteric nature of the product.

Extraction Crude Crude Reaction Mixture (DCM + Product + Byproducts) Quench Quench with MeOH/H2O Crude->Quench BaseExt Extract with sat. NaHCO3 (aq) Quench->BaseExt OrgLayer Organic Layer (DCM) Contains: Benzyl Bromide, Impurities BaseExt->OrgLayer Discard AqLayer Aqueous Layer (pH ~9) Contains: Product Carboxylate BaseExt->AqLayer Keep Acidify Acidify with 1N HCl to pH 2 AqLayer->Acidify Precipitate Precipitate 5-Ethylsalicylic Acid Acidify->Precipitate Filter

Caption: Purification logic for Method B, leveraging the acidity of the salicylic acid moiety to separate it from neutral byproducts.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for benzyl ether cleavage conditions).
  • Bieg, T., & Szeja, W. (1985).[4] Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.[4] Synthesis, 1985(01), 76-77.[4]

  • Hamada, S., et al. (2023).[5] Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst.[6][5] Journal of Organic Chemistry, 88, 12464-12473.[5]

  • BenchChem Application Note. (2025). Catalytic Hydrogenolysis for N-Benzyl Deprotection.[1][7]

  • ChemicalBook. (2019).

    
    ). 
    

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

An In-Depth Technical Guide to the 1H NMR Spectroscopic Analysis of 2-(Benzyloxy)-5-ethylbenzoic acid

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-(Benzyloxy)-5-ethylbenzoic acid is a key intermediate in the synthesis of various pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-(Benzyloxy)-5-ethylbenzoic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its unambiguous characterization is a critical step in ensuring the integrity of subsequent research and development. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Benzyloxy)-5-ethylbenzoic acid, comparing this powerful technique with other analytical methods and offering insights into experimental design and data interpretation.

The Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure of 2-(Benzyloxy)-5-ethylbenzoic acid contains several distinct proton environments that are expected to give rise to a characteristic ¹H NMR spectrum. Based on established principles of chemical shifts and spin-spin coupling for substituted benzoic acids, benzyl ethers, and ethylbenzenes, we can predict the appearance of the spectrum.[1][2][3][4][5][6][7]

Molecular Structure and Proton Designations:

To facilitate our analysis, the protons in 2-(Benzyloxy)-5-ethylbenzoic acid are designated as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate_integrate Calibrate and Integrate phase_baseline->calibrate_integrate assign Assign Peaks calibrate_integrate->assign compare Compare with Predicted Spectrum assign->compare structure Confirm Structure compare->structure

Caption: Workflow for the ¹H NMR analysis of 2-(Benzyloxy)-5-ethylbenzoic acid.

References

  • Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Bruker.
  • Doc Brown's Chemistry. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation.
  • Problems in Chemistry. (2021, February 22). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. YouTube.
  • DSpace@MIT. APPENDIX 2 - ¹H NMR Spectral parameters for substituted benzenes.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • StudySmarter. Predict the appearance of the high-resolution proton NMR spectrum of ethylbenzene.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • Hamed, E. A., El-Bardan, A. A., Gohar, G. A., & Asaad, A. N. (2006). UV, 1H NMR Studies and a Semiempirical Mo Calculations of Some Substituted Phenylthiomethyl Benzoic Acid Derivatives. Spectroscopy Letters, 29(4), 667-678.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ChemicalBook. Benzyl ether(103-50-4) 1H NMR spectrum.
  • ChemicalBook. Ethylbenzene(100-41-4) 1H NMR spectrum.
  • Nowick, J. S. (n.d.). The H NMR spectrum of (S)-glycidyl benzyl ether. University of California, Irvine.

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 2-(Benzyloxy)-5-ethylbenzoic acid

Executive Summary This guide provides a comprehensive technical overview of the standards and methodologies for the elemental analysis of 2-(Benzyloxy)-5-ethylbenzoic acid. Primarily targeting professionals in pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of the standards and methodologies for the elemental analysis of 2-(Benzyloxy)-5-ethylbenzoic acid. Primarily targeting professionals in pharmaceutical research and development, this document moves beyond procedural descriptions to explain the underlying scientific principles and rationale for specific experimental choices. We will establish the theoretical elemental composition as the primary benchmark, detail a robust, self-validating experimental protocol using combustion analysis, and compare this gold-standard technique with alternative methods to provide a complete analytical context. The objective is to equip researchers with the expertise to ensure the identity, purity, and quality of this compound through precise and accurate elemental composition data.

Introduction

2-(Benzyloxy)-5-ethylbenzoic acid (Molecular Formula: C₁₆H₁₆O₃) is an organic molecule whose characterization is critical in various stages of drug development and chemical synthesis.[1] Elemental analysis serves as a fundamental quality control and characterization tool, providing a quantitative measure of the mass fractions of carbon, hydrogen, and oxygen.[2][3] This analysis is indispensable for confirming the empirical formula of a newly synthesized batch, assessing its purity against reference standards, and fulfilling regulatory documentation requirements.[4] This guide establishes the definitive standards for this analysis, presents a validated workflow, and contextualizes the primary method against other analytical alternatives.

Part 1: The Absolute Standard: Theoretical Elemental Composition

Before any experimental analysis, the absolute benchmark must be established. This is the theoretical elemental composition calculated from the compound's molecular formula, C₁₆H₁₆O₃. This theoretical value is the incontrovertible standard against which all experimental results are measured.

Molecular Weight Calculation:

  • Carbon (C): 16 atoms × 12.011 u = 192.176 u

  • Hydrogen (H): 16 atoms × 1.008 u = 16.128 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

  • Total Molecular Weight: 256.301 u[1]

Theoretical Percent Composition:

  • % Carbon (C): (192.176 / 256.301) × 100 = 74.98%

  • % Hydrogen (H): (16.128 / 256.301) × 100 = 6.29%

  • % Oxygen (O): (47.997 / 256.301) × 100 = 18.73%

These percentages represent the ideal, error-free values for a 100% pure sample of 2-(Benzyloxy)-5-ethylbenzoic acid.

Part 2: The Gold Standard Technique: CHNS/O Combustion Analysis

For determining the carbon, hydrogen, and oxygen content of organic compounds like 2-(Benzyloxy)-5-ethylbenzoic acid, the most reliable, rapid, and cost-effective method is automated CHNS/O elemental analysis.[2][5][6] This technique is rooted in the principles of the Pregl-Dumas method, which involves the complete combustion of the sample.[2][6]

Principle of Operation The sample is combusted in a furnace at high temperatures (ca. 1000°C) in an oxygen-rich atmosphere.[6] This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen or sulfur (if present) to their respective oxides.[6][7] These gases are then passed through a reduction chamber and separation column before being measured by a thermal conductivity detector (TCD). Oxygen is typically determined in a separate step via pyrolysis.[8]

Causality Behind Method Choice: Combustion analysis is the preferred method over other techniques for bulk elemental composition due to its high precision and accuracy for the primary organic elements (C, H, N, S, O). While spectroscopic methods like NMR are superior for structural elucidation, they do not provide the quantitative elemental ratios with the accuracy of combustion analysis.[2] Techniques such as ICP-OES are designed for trace metal analysis and are not suitable for determining the bulk composition of organic compounds.[3]

G cluster_prep Sample Preparation cluster_analyzer Elemental Analyzer cluster_output Data Output Sample Sample Weighing (1-3 mg) Encapsulate Tin Capsule Encapsulation Sample->Encapsulate Sample Introduction Autosampler Autosampler Encapsulate->Autosampler Sample Introduction Furnace Combustion Furnace (~1000°C + O₂) Autosampler->Furnace Reduction Reduction Tube (Heated Copper) Furnace->Reduction CO₂, H₂O, N₂, SO₂ GC Gas Chromatography Column (Separation) Reduction->GC CO₂, H₂O, N₂ TCD Thermal Conductivity Detector (TCD) GC->TCD Data Elemental % Report TCD->Data Signal

Caption: Workflow for CHNS Combustion Analysis.

Part 3: A Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry stems from protocols that are inherently self-validating. This is achieved by calibrating the system with a Certified Reference Material (CRM) before and during sample analysis, ensuring the instrument performs accurately for a compound with known elemental values.

Materials and Reagents

  • Analyte: 2-(Benzyloxy)-5-ethylbenzoic acid, dried to constant weight.

  • Certified Reference Material (CRM): Benzoic Acid (NIST traceable) is an excellent choice as it is structurally similar and certified for C, H, and O content.[9][10] Other common CRMs include Acetanilide or Sulfanilamide.[11]

  • Gases: Ultra-high purity Helium (carrier) and Oxygen (combustion).

  • Consumables: Tin capsules for solid samples, quartz wool, instrument-specific reagents for trapping impurities.

Experimental Workflow

G Start Start Setup Instrument Setup (Leak Check, Flow Rates) Start->Setup Calibrate Calibration with CRM (e.g., Benzoic Acid) Setup->Calibrate ValidateCal Is Calibration Valid? (Within ±0.3% of True Value) Calibrate->ValidateCal ValidateCal->Setup No AnalyzeSample Analyze 2-(Benzyloxy)-5-ethylbenzoic acid (n=3 replicates) ValidateCal->AnalyzeSample Yes CheckDrift Analyze CRM as Unknown (Continuing Calibration Verification) AnalyzeSample->CheckDrift ValidateDrift Is Drift Acceptable? (Within ±0.3% of True Value) CheckDrift->ValidateDrift ValidateDrift->Calibrate No Calculate Calculate Mean %C, %H, %O and Standard Deviation ValidateDrift->Calculate Yes Compare Compare Results to Theoretical Values Calculate->Compare Accept Acceptance Criteria Met? (e.g., Experimental ±0.4% of Theoretical) Compare->Accept Pass Batch PASS Accept->Pass Yes Fail Batch FAIL (Investigate & Re-analyze) Accept->Fail No

Caption: Self-validating logic for elemental analysis.

Step-by-Step Methodology

  • Instrument Preparation: Power on the elemental analyzer and allow it to stabilize. Perform system leak checks and ensure gas pressures and flow rates are at the manufacturer's recommended settings.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 2-(Benzyloxy)-5-ethylbenzoic acid into a tin capsule using a calibrated microbalance.[8] The importance of precise weighing cannot be overstated, as the final result is a percentage of this initial mass. Repeat this for at least three replicates.

  • Calibration: Weigh several replicates of a CRM like Benzoic Acid. Analyze these to generate a calibration curve. The system is considered calibrated when the experimental values for the CRM consistently fall within a narrow tolerance (typically ±0.3%) of its certified values.

  • Sample Analysis: Place the encapsulated samples into the instrument's autosampler. Run the analysis sequence.

  • Continuing Calibration Verification (CCV): After a set number of samples (e.g., every 10 samples), analyze a CRM sample as an unknown. This verifies that the instrument has not drifted over time. If the CCV fails, the instrument must be recalibrated, and all samples run since the last successful CCV must be re-analyzed.

  • Data Analysis: The instrument software will automatically calculate the percent composition based on the detector signal and the initial sample weight. Calculate the mean and standard deviation for the replicates.

  • Acceptance Criteria: The analysis is considered successful if the mean experimental values are within ±0.4% of the theoretical values calculated in Part 1. The relative standard deviation between replicates should be minimal, indicating good sample homogeneity and instrument precision.

Part 4: Comparison of Elemental Analysis Standards

The table below provides a clear comparison between the absolute theoretical standard, the performance validation standard (CRM), and the expected experimental outcome for the target compound.

Parameter2-(Benzyloxy)-5-ethylbenzoic acid (Theoretical Standard)Benzoic Acid, CRM (Validation Standard)2-(Benzyloxy)-5-ethylbenzoic acid (Expected Experimental Result)
Molecular Formula C₁₆H₁₆O₃C₇H₆O₂N/A
% Carbon 74.98%68.85% (Certified Value)74.98% ± 0.4%
% Hydrogen 6.29%4.95% (Certified Value)6.29% ± 0.4%
% Oxygen 18.73%26.20% (Certified Value)18.73% ± 0.4%
Role in Analysis The absolute benchmark for accuracy.Confirms instrument performance and validates the analytical run.[9]The final reportable value used to assess purity and identity.

Part 5: Alternative & Complementary Analytical Methods

While combustion analysis is the standard for bulk elemental composition, a comprehensive analytical characterization often involves other techniques. It is crucial for the modern scientist to understand their distinct roles.

  • Inductively Coupled Plasma (ICP-OES/MS): This technique is the standard for quantifying elemental impurities, particularly trace metals.[12][13] Regulatory guidelines like USP <232>/<233> and ICH Q3D mandate this type of analysis for pharmaceutical products to control for toxic metal contaminants.[13] It answers the question "What trace elements are present as impurities?" not "What is the bulk C, H, O composition?"

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for elucidating the exact chemical structure, confirming the connectivity of atoms, and identifying functional groups. While it can provide information on the ratio of different types of protons, it is not used for high-precision determination of the overall elemental mass percentages.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass-to-charge ratio, which can be used to confirm the molecular formula. This is complementary to elemental analysis; HRMS confirms the total mass and formula, while elemental analysis confirms the ratio of the constituent elements.

Conclusion

The definitive standard for the elemental analysis of 2-(Benzyloxy)-5-ethylbenzoic acid is its theoretical composition: C, 74.98%; H, 6.29%; and O, 18.73%. The gold-standard method for verifying these values is high-temperature combustion analysis. A robust, trustworthy, and scientifically sound analysis is not merely a result of following procedural steps but is ensured through a self-validating workflow that incorporates system suitability checks and the proper use of Certified Reference Materials like benzoic acid. By understanding the principles behind the chosen method and its place among complementary techniques, researchers can ensure the unambiguous identification and quality assessment of their compounds, upholding the highest standards of scientific integrity.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

  • Patel, D., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. HPCi Media. [Link]

  • International Atomic Energy Agency. (n.d.). Reference Materials. IAEA. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]

  • Agilent Technologies. (2026). Agilent ULTRA Analytical Standards and Certified Reference Materials. Agilent. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Wikipedia. (n.d.). Combustion analysis. Wikipedia. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. RSC. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • Chemistry LibreTexts. (2022). 1.3: Introduction to Combustion Analysis. Chemistry LibreTexts. [Link]

  • Scientific Laboratory Supplies. (n.d.). BENZOIC ACID STANDARD FOR ELEM. SLS. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Benzyloxy)-5-ethylbenzoic acid

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is a cornerstone of both safety and scientific validity. This guide provides an in-depth operational plan for the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is a cornerstone of both safety and scientific validity. This guide provides an in-depth operational plan for the safe handling of 2-(Benzyloxy)-5-ethylbenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework of understanding that empowers researchers to work safely and effectively.

Hazard Analysis of 2-(Benzyloxy)-5-ethylbenzoic acid

2-(Benzyloxy)-5-ethylbenzoic acid is a carboxylic acid derivative. While specific data for this exact compound is not widely available, the hazards can be reliably inferred from its structural class and available data on similar compounds. Carboxylic acids, while often weak, can be corrosive and pose other health risks[1]. The primary hazards associated with benzoic acid derivatives include:

  • Skin Irritation: Direct contact can cause skin irritation[2][3][4][5].

  • Serious Eye Irritation: The compound is expected to be a serious eye irritant[2][3][4][5][6].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[7].

  • Ingestion: May be harmful if swallowed[6].

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe laboratory operations.

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of PPE is a critical control measure to minimize exposure to 2-(Benzyloxy)-5-ethylbenzoic acid. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles with side-shields or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation[8][9][10].
Hands Acid-resistant nitrile gloves.To prevent skin contact and irritation. Nitrile gloves offer good resistance to a range of chemicals[8][11].
Body Laboratory coat or chemical-resistant apron.To protect skin and personal clothing from contamination[7][11].
Respiratory Use in a well-ventilated area. A NIOSH/MSHA-approved respirator with a particulate filter may be necessary if dust formation is unavoidable or if irritation is experienced[9].To minimize inhalation of dust particles that can cause respiratory tract irritation[7].

Step-by-Step Protocol for Handling 2-(Benzyloxy)-5-ethylbenzoic acid

This protocol outlines the procedural steps for safely handling 2-(Benzyloxy)-5-ethylbenzoic acid, from preparation to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle 2-(Benzyloxy)-5-ethylbenzoic acid in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[7][9][10].

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[7][9].

  • PPE Donning: Before handling the chemical, put on all required PPE as outlined in the table above.

Handling the Compound
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust[9][10][12].

  • Portioning: When weighing or transferring the powder, use a spatula and work over a contained surface to easily manage any spills.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[3][6][13].

Spill and Exposure Procedures
  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention[2][3][5].

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[2][3][6].

  • Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical advice[2][6][7].

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. Clean the spill area with an appropriate solvent.

Disposal Plan

All waste containing 2-(Benzyloxy)-5-ethylbenzoic acid must be treated as chemical waste.

  • Containment: Collect all solid waste and contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through an approved waste disposal plant, following all local, regional, and national regulations[2][6][10]. Do not discharge to sewer systems[10].

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of 2-(Benzyloxy)-5-ethylbenzoic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Verify Ventilation (Fume Hood) prep2 Locate Emergency Equipment prep1->prep2 prep3 Don PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 emergency Exposure or Spill handle3->emergency If incident occurs clean2 Segregate Waste clean1->clean2 clean3 Dispose via Approved Channels clean2->clean3 emergency_skin Skin Contact: Wash with Water emergency->emergency_skin emergency_eye Eye Contact: Rinse with Water emergency->emergency_eye emergency_spill Spill: Contain and Clean emergency->emergency_spill

Safe Handling Workflow

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • Acid Resistant PPE: Safety for Chemical Workers. Accio. [Link]

  • MSDS E Benzoic Acid 5.0. NETZSCH Analyzing & Testing. [Link]

  • Benzoic acid AGR. Labbox. [Link]

  • SAFETY DATA SHEET - Ethyl benzoate. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: benzoic acid. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet Benzoic acid. Redox. [Link]

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